molecular formula C10H22Cl2N2 B1604190 1-Cyclohexylpiperazine dihydrochloride CAS No. 245487-40-5

1-Cyclohexylpiperazine dihydrochloride

Cat. No.: B1604190
CAS No.: 245487-40-5
M. Wt: 241.2 g/mol
InChI Key: LWHQSEFYDDKPDO-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperazine dihydrochloride is a derivative of piperazine, a heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its molecular formula C10H20N2·2HCl and a molar mass of 247.2 g/mol. It is often used as a precursor for other chemical compounds and has significant potential in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone . Additionally, the ring opening of aziridines under the action of N-nucleophiles is another viable route .

Industrial Production Methods: Industrial production of 1-Cyclohexylpiperazine dihydrochloride typically involves the reaction of cyclohexylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperazine dihydrochloride involves its interaction with sigma receptors, particularly σ1 and σ2 receptors. These receptors are involved in modulating neurotransmitter release and have been implicated in various neurological and psychiatric disorders. The compound acts as a ligand, binding to these receptors and influencing their activity, which can lead to therapeutic effects in conditions such as depression and schizophrenia .

Comparison with Similar Compounds

Uniqueness: Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-cyclohexylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHQSEFYDDKPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627807
Record name 1-Cyclohexylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245487-40-5
Record name 1-Cyclohexylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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